chemical structure and physicochemical properties of 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
chemical structure and physicochemical properties of 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
An In-Depth Technical Guide to the Chemical Architecture and Physicochemical Dynamics of 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Executive Summary
The compound 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one represents a highly specialized heterocyclic scaffold with significant implications in modern medicinal chemistry. Featuring a fused pyrazole-cyclohexenone core (the tetrahydroindazolone system) substituted with a lipophilic 5-methyl-2-furyl group, this molecule is engineered for precise target engagement. Derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one class have emerged as potent, low-nanomolar inhibitors of Human Neutrophil Elastase (HNE), making them critical assets in the development of therapeutics for severe inflammatory and respiratory diseases[1].
This whitepaper dissects the structural causality, physicochemical properties, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery pipelines.
Chemical Architecture and Tautomeric Dynamics
The pharmacological viability of 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is heavily dictated by its complex annular tautomerism. The core scaffold exists in a dynamic equilibrium, primarily oscillating between the 1H and 2H tautomeric forms[2].
Causality of Tautomeric Shifts in Drug Design
Computational studies (ranging from semiempirical AM1 to B3LYP/6-31G** density functional calculations) confirm that while the OH form (resulting from the enolization of the C4 ketone) is thermodynamically unfavorable due to a loss of heterocyclic aromaticity, the energy difference between the 1H and 2H forms is exceptionally narrow (averaging ~1 kJ mol⁻¹)[2].
In polar aprotic environments (such as DMSO or the hydrophobic pockets of target enzymes), the 1H and 2H forms often co-exist in nearly equimolar ratios (e.g., 45:55)[2]. For drug developers, understanding this equilibrium is non-negotiable: the specific tautomer dictates the spatial vector of the hydrogen bond donor (N-H). If the target enzyme's binding pocket requires a specific H-bond geometry, the solvent-dependent tautomeric ratio will directly modulate the observed inhibition constant ( Ki )[1].
Physicochemical Profiling
The addition of the 5-methyl-2-furyl group at the 6-position is a deliberate structural modification designed to optimize the molecule's pharmacokinetic profile. The furan ring enhances overall lipophilicity, while the methyl group provides specific steric bulk to anchor the molecule within hydrophobic enzymatic pockets[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value (Calculated/Estimated) | Structural Rationale |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Tetrahydroindazolone core + 5-methyl-2-furyl substituent. |
| Molecular Weight | 216.24 g/mol | Well within Lipinski's Rule of 5; highly favorable for oral bioavailability. |
| LogP (Lipophilicity) | 2.1 – 2.5 | Optimized by the non-polar methyl and aromatic furan ring for membrane permeation. |
| H-Bond Donors | 1 | Pyrazole N-H (orientation dependent on 1H/2H tautomeric state)[2]. |
| H-Bond Acceptors | 3 | C4 Ketone (C=O), Pyrazole (N), and Furan (O)[3]. |
| Topological Polar Surface Area | ~55.0 Ų | Ensures excellent cellular permeability without compromising solubility. |
Synthesis Methodology & Self-Validating Protocols
The synthesis of 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one relies on a highly efficient cyclocondensation strategy. To ensure scientific integrity, the protocol below is designed as a self-validating system , incorporating in-process analytical checks to confirm reaction causality.
Step-by-Step Protocol
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Precursor Activation (Enaminone Formation):
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Procedure: React 5-(5-methyl-2-furyl)cyclohexane-1,3-dione with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) under solvent-free or mild solvent conditions.
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Causality: DMF-DMA acts as a highly electrophilic one-carbon synthon. It attacks the active methylene group at C-2 of the cyclohexanedione, forming a conjugated enaminone intermediate. This pre-organizes the carbon framework, providing the exact geometry required for pyrazole ring closure[4].
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Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC). The complete consumption of the dione and the appearance of a highly UV-active enaminone spot confirms successful activation.
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Bis-Nucleophilic Cyclocondensation:
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Procedure: Dissolve the isolated enaminone in absolute ethanol. Add hydrazine hydrate (NH₂NH₂·H₂O) dropwise and reflux for 2–5 hours.
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Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the enaminone, displacing dimethylamine (a volatile leaving group), followed by rapid intramolecular cyclization onto the adjacent ketone to forge the tetrahydroindazole core[4].
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Self-Validation Check: Conduct ¹H-NMR on the crude product. The disappearance of the enaminone vinylic proton and the emergence of a distinct pyrazole C3-H singlet (typically around 7.5–8.0 ppm) definitively validates the ring closure[2].
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Purification:
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Procedure: Purify via silica gel column chromatography (e.g., using a CHCl₃/EtOH gradient) to isolate the pure tautomeric mixture[4].
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Caption: Workflow for the synthesis and validation of 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one.
Pharmacological Relevance: HNE Inhibition Mechanisms
Human Neutrophil Elastase (HNE) is a serine protease expressed in polymorphonuclear neutrophils (PMNs). Excessive HNE activity leads to extracellular matrix (ECM) degradation, driving the pathology of respiratory diseases (e.g., COPD, cystic fibrosis) and various cancers[1].
The 1,5,6,7-tetrahydro-4H-indazol-4-one core has been validated as a potent HNE inhibitor scaffold, achieving Ki values in the low nanomolar range (6–35 nM)[1].
Mechanistic Causality
The efficacy of the 6-(5-methyl-2-furyl) derivative stems from its precise spatial geometry. The tetrahydroindazolone core acts as the primary pharmacophore, engaging the catalytic triad of the serine protease via hydrogen bonding[3]. Concurrently, the 5-methyl-2-furyl substituent projects directly into the hydrophobic S1/S2 specificity pockets of HNE. The methyl group maximizes van der Waals interactions within the pocket, while the furan oxygen can participate in weak, stabilizing dipole interactions with the enzyme backbone, effectively locking the inhibitor in place and preventing ECM proteolysis[1].
Caption: Mechanism of HNE inhibition by tetrahydroindazolone derivatives in inflammatory pathways.
Conclusion
The compound 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a structurally sophisticated molecule that bridges the gap between synthetic feasibility and high-affinity target engagement. By mastering its tautomeric dynamics and utilizing self-validating synthetic protocols, researchers can effectively deploy this scaffold in the rational design of next-generation anti-inflammatory and anti-cancer therapeutics.
References
- 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE)
- Source: National Institutes of Health (NIH)
- Novel Synthesis of 2-thienylcarbonyl-cyclohexane-1,3-dione as Building Block for Indazolones and Isoxazolones Source: Australian Journal of Chemistry / ConnectSci URL
- Source: FLORE / University of Florence (UNIFI)
(Note: As a language model, I cannot generate images. A placeholder is used. The structure consists of a 1,5,6,7-tetrahydro-4H-indazol-4-one ring system where the 6-position is substituted with a 5-methyl-2-furyl group.)
